8-Oxabicyclo[3.2.1]octan-2-ol
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Overview
Description
8-Oxabicyclo[321]octan-2-ol is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]octan-2-ol can be achieved through several methods. One notable approach involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization. This method utilizes allylic silylethers and is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2) to efficiently construct the 8-oxabicyclo[3.2.1]octane framework .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization method mentioned above could be adapted for industrial production with appropriate scaling and process optimization.
Chemical Reactions Analysis
Types of Reactions
8-Oxabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the cleavage of the oxygen bridge within the bicyclic structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−) is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to cleave the oxygen bridge.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxabicyclo[3.2.1]octane derivatives, while reduction can result in the cleavage of the oxygen bridge, forming different bicyclic structures.
Scientific Research Applications
8-Oxabicyclo[3.2.1]octan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 8-Oxabicyclo[3.2.1]octan-2-ol involves its interaction with molecular targets through its unique bicyclic structure. The oxygen atom within the ring system can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is structurally similar but contains a nitrogen atom instead of an oxygen atom.
11-Oxatricyclo[5.3.1.0]undecane: Another related compound with a tricyclic structure that includes an oxygen atom.
Uniqueness
8-Oxabicyclo[3.2.1]octan-2-ol is unique due to its specific bicyclic structure with an oxygen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
8-oxabicyclo[3.2.1]octan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-6-3-1-5-2-4-7(6)9-5/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRQCTCLNOKQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC1O2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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